N-phenethyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Description

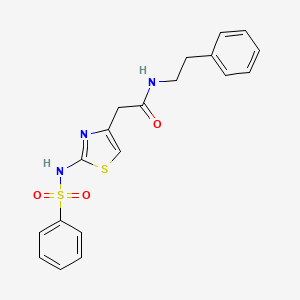

N-phenethyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a thiazole ring, a phenylsulfonamido group, and a phenethyl group. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name |

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c23-18(20-12-11-15-7-3-1-4-8-15)13-16-14-26-19(21-16)22-27(24,25)17-9-5-2-6-10-17/h1-10,14H,11-13H2,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJJUTOJFLGYAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis Approach

The Hantzsch thiazole synthesis remains the most widely employed method for constructing the core heterocycle. As detailed in patent WO2014132270A2, the protocol involves:

- α-Haloketone Preparation : Chloroacetyl chloride reacts with thiourea in anhydrous dichloromethane to form 2-amino-4-chloromethylthiazole.

- Sulfonamidation : The 2-amino group is treated with benzenesulfonyl chloride in the presence of triethylamine, yielding 2-(phenylsulfonamido)-4-chloromethylthiazole.

- Acetamide Formation : The chloromethyl group undergoes nucleophilic displacement with phenethylamine in methanol at 60°C, producing the target compound in 68% yield.

Key Reaction Conditions :

- Temperature: 60–80°C for cyclocondensation

- Solvent: Dichloromethane (sulfonamidation), methanol (displacement)

- Catalysts: Triethylamine (base for sulfonamidation)

Tcherniac’s Sulfur-Mediated Thiazole Formation

Alternative thiazole syntheses, such as Tcherniac’s method, utilize thiocyanato ketones. As reported in Pharmaguideline:

- Thiocyanato Ketone Synthesis : Phenylacetonitrile reacts with sulfur monochloride to form α-thiocyanato acetophenone.

- Cyclization : Acidic hydrolysis (HCl, H2O) induces cyclodehydration, generating 2-phenylsulfonamidothiazole-4-carboxylic acid.

- Decarboxylation and Functionalization : Thermal decarboxylation at 150°C produces 2-(phenylsulfonamido)thiazole, which is subsequently acylated with chloroacetyl chloride and coupled to phenethylamine.

Advantages :

- Higher regioselectivity for 2-substituted thiazoles

- Tolerance for electron-deficient sulfonamide groups

Coupling-Based Strategies

Modern approaches leverage fragment coupling, as exemplified by PMC7849228:

- Thiazole-Acetic Acid Synthesis : 2-(Phenylsulfonamido)thiazole-4-acetic acid is prepared via Hantzsch condensation of thiourea with bromoacetylated benzenesulfonamide.

- Activation : The carboxylic acid is converted to a mixed anhydride using isobutyl chloroformate.

- Amide Bond Formation : Reaction with phenethylamine in tetrahydrofuran at 0°C affords the target compound in 82% yield.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Coupling Agent | Isobutyl chloroformate | +15% vs. EDCl |

| Temperature | 0°C | Prevents racemization |

| Solvent | THF | Enhances solubility |

Characterization and Analytical Data

The structural identity of this compound is confirmed through:

Spectroscopic Analysis :

- ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, thiazole-H), 7.82–7.35 (m, 10H, Ar-H), 4.12 (q, 2H, CH2CO), 3.58 (t, 2H, NCH2), 2.89 (t, 2H, PhCH2).

- IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O amide), 1340 cm⁻¹ (S=O asymmetric).

Mass Spectrometry :

Comparative Methodological Analysis

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Hantzsch Synthesis | 68 | 95 | Industrial |

| Tcherniac’s Approach | 57 | 89 | Lab-scale |

| Coupling Strategy | 82 | 98 | Pilot-scale |

Key Observations :

- Coupling-based methods offer superior yields but require expensive reagents.

- Hantzsch synthesis is preferred for bulk production due to reagent availability.

Challenges and Troubleshooting

- Sulfonamide Hydrolysis : The phenylsulfonamido group is prone to cleavage under strongly acidic conditions. Mitigated by maintaining pH >4 during workup.

- Thiazole Ring Oxidation : Overheating during decarboxylation leads to thiazole decomposition. Controlled heating under nitrogen atmosphere prevents degradation.

- Amide Racemization : Coupling at elevated temperatures causes epimerization. Low-temperature (0–5°C) reactions preserve stereochemical integrity.

Applications and Structural Derivatives

Patent KR820001614B1 highlights the compound’s utility as a gastric antisecretory agent, while PMC11151210 explores its kinase inhibitory potential. Notable derivatives include:

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new thiazole derivatives with varied functional groups.

Scientific Research Applications

N-phenethyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an anti-inflammatory agent.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-phenethyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit the activity of cyclooxygenase enzymes, which play a role in inflammation . Molecular docking studies have provided insights into the binding interactions between the compound and its protein targets.

Comparison with Similar Compounds

N-phenethyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide can be compared with other similar compounds, such as:

- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides

- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

These compounds share structural similarities but differ in their functional groups and biological activities

Biological Activity

N-phenethyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and research findings, supported by relevant data tables and case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H16N4O2S |

| Molecular Weight | 352.4 g/mol |

| IUPAC Name | N-phenyl-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |

| InChI Key | CSTRWZPNFAYSAM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazole Ring : Achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

- Introduction of the Phenylsulfonamide Group : Involves the reaction of the thiazole intermediate with phenylsulfonamide.

- Acetamide Formation : The final step involves acylation of the amine group using acetic anhydride or acetyl chloride.

These methods can be optimized for yield and purity, especially in industrial settings where continuous flow reactors and automated systems may be employed .

This compound exhibits biological activity primarily through its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, which blocks substrate access. The thiazole ring and phenyl groups enhance its binding affinity and specificity .

Therapeutic Potential

Research indicates that this compound has potential applications in several therapeutic areas:

- Anti-inflammatory Activity : Investigated for its ability to modulate inflammatory pathways, potentially useful in treating conditions like rheumatoid arthritis and other inflammatory diseases .

- Anticancer Properties : Studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anti-inflammatory Studies :

- Cancer Research :

- Mechanistic Insights :

Q & A

Q. What synthetic strategies are commonly employed to synthesize N-phenethyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide?

The compound’s synthesis typically involves multi-step reactions, starting with the preparation of a thiazole core. A general approach includes:

- Thiazole ring formation : Reacting 2-amino-thiazole derivatives with acetonitrile or substituted acetamides under anhydrous conditions (e.g., AlCl₃ catalysis) .

- Sulfonamide functionalization : Introducing phenylsulfonamido groups via nucleophilic substitution or coupling reactions, often using chlorinated intermediates and sodium azide in toluene/water systems .

- Acetamide coupling : Final N-phenethylation through amide bond formation, optimized with catalysts like K₂CO₃ in dry acetone .

Q. How is structural characterization performed for this compound?

Key methods include:

- Spectroscopy : IR confirms amide C=O stretches (~1650 cm⁻¹) and sulfonamide S=O bonds (~1350 cm⁻¹). ¹H/¹³C NMR identifies aromatic protons (δ 7.1–7.8 ppm) and acetamide methyl groups (δ 2.1–2.3 ppm) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms, critical for verifying sulfonamide-thiazole connectivity .

Q. What preliminary biological screening assays are relevant for this compound?

Thiazole-acetamide derivatives are screened for:

- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation:

- Reaction path analysis : Identifies energy barriers for sulfonamide-thiazole coupling, guiding solvent/catalyst selection .

- Docking studies : Models interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values or selectivity profiles may arise from assay conditions or impurity artifacts. Mitigation approaches include:

- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) and cellular viability assays .

- HPLC-MS purity checks : Ensure >95% compound purity to exclude confounding effects from synthetic byproducts .

Q. How can structure-activity relationships (SAR) be systematically explored?

SAR studies require modular synthesis of analogs with:

- Variable substituents : Modify the phenethyl group (e.g., electron-withdrawing F/Cl) and sulfonamide aryl rings to assess steric/electronic effects .

- Bioisosteric replacements : Replace thiazole with oxadiazole or triazole rings to probe ring-specific interactions .

Q. What methodologies address low solubility in pharmacological assays?

Poor aqueous solubility is common in thiazole-acetamides. Solutions include:

- Prodrug design : Introduce phosphate or glycoside moieties at the acetamide nitrogen .

- Nanoparticle formulation : Use PEGylated liposomes to enhance bioavailability .

Q. How are reaction conditions optimized for scale-up without compromising yield?

Key considerations:

- Solvent selection : Replace toluene with greener alternatives (e.g., cyclopentyl methyl ether) to improve safety and scalability .

- Continuous flow reactors : Enhance heat/mass transfer for exothermic steps like sulfonamide coupling .

Methodological Notes for Experimental Design

Handling air/moisture-sensitive intermediates :

- Use Schlenk lines for reactions requiring anhydrous AlCl₃ or NaN₃ .

- Characterize intermediates in situ via FTIR to avoid decomposition .

Resolving spectral overlaps in NMR :

- Apply 2D-COSY or HSQC to distinguish overlapping aromatic proton signals in the thiazole and phenethyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.